N3-Gly-Gly-Gly-OH
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Overview
Description
N3-Gly-Gly-Gly-OH is a compound that contains an azide group and a tripeptide sequence of glycine residues. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its high solubility and versatility in various chemical reactions, particularly in the formation of artificial multi-domain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-Gly-Gly-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Attachment of the first glycine residue: The first glycine residue is attached to the resin through its carboxyl group.
Coupling of subsequent glycine residues: The second and third glycine residues are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Introduction of the azide group: The azide group is introduced at the N-terminus of the tripeptide sequence using azidation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N3-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts, typically CuSO4 and sodium ascorbate, in aqueous or organic solvents.
Major Products
Triazole derivatives: Formed from CuAAC reactions.
Cycloaddition products: Formed from SPAAC reactions.
Scientific Research Applications
N3-Gly-Gly-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of artificial multi-domain proteins and other biotechnological products.
Mechanism of Action
The mechanism of action of N3-Gly-Gly-Gly-OH primarily involves its role as a click chemistry reagent. The azide group in the compound reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Similar Compounds
N3-Gly-Gly-OH: Contains a dipeptide sequence and an azide group, used in similar click chemistry applications.
N3-Gly-Gly-Gly-Gly-Gly-OH: Contains a pentapeptide sequence and an azide group, offering higher solubility and flexibility in bioconjugation.
Uniqueness
N3-Gly-Gly-Gly-OH is unique due to its optimal balance of solubility and reactivity. The tripeptide sequence provides sufficient flexibility for various chemical reactions while maintaining high solubility in aqueous solutions .
Properties
IUPAC Name |
2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMEZNHAILDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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